5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine
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Overview
Description
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group and an amine group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol is converted into the desired amine through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Scientific Research Applications
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with various molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, it can interfere with the replication of viruses by inhibiting key viral enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of an amine.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an amine group. This combination of functional groups contributes to its diverse range of biological activities and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZVIZTUWVCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383383 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-30-4 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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